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Compound of Interest

Compound Name: Silver(l) fluoride

Cat. No.: B8816498

Thermochemical Properties of Silver(l) Fluoride:
A Technical Guide

This technical guide provides a comprehensive overview of the key thermochemical data for
Silver(l) Fluoride (AgF), with a particular focus on its enthalpy of formation. The information is
intended for researchers, scientists, and professionals in drug development who require
accurate thermodynamic values for this compound. This document summarizes quantitative
data, outlines the general principles of experimental methodologies for determining these
values, and provides a visualization of the energetic relationships involved in the formation of
AgF.

Thermochemical Data for Silver(l) Fluoride

The following tables summarize the key thermochemical properties of Silver(l) Fluoride in its
solid state at standard conditions (298.15 K and 1 bar). The data presented are collated from
various reputable sources.

Table 1: Standard Molar Enthalpy, Gibbs Free Energy of Formation, and Entropy
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Thermochemical

Symbol Value Units
Property
Standard Molar
_ AfHO298 -206 kJ/mol
Enthalpy of Formation
Standard Molar Gibbs
Free Energy of AGS -187.9 kJ/mol
Formation
Standard Molar
S©298 83.7 J/(mol-K)
Entropy
Sources:[1][2]
Table 2: Other Thermodynamic and Physical Properties
Property Symbol Value Units
Molar Heat Capacity C 48.1 J/(mol-K)
Melting Point 435 °C
Boiling Point 1159 °C
Density (at 15 °C) 5.852 g/cm3
Molar Mass 126.8666 g/mol

Sources:[1][2]

Experimental Protocols and Methodologies

While detailed, step-by-step experimental protocols for the direct calorimetric determination of

the enthalpy of formation of Silver(l) Fluoride are not readily available in the public domain,

the reported values are typically determined using a combination of experimental techniques

and thermodynamic cycles. The primary methods referenced in the literature are solution

calorimetry and the application of the Born-Haber cycle.

© 2025 BenchChem. All rights reserved.

2/6

Tech Support


https://en.wikipedia.org/wiki/Silver(I)_fluoride
https://www.sciencemadness.org/smwiki/index.php/Silver(I)_fluoride
https://en.wikipedia.org/wiki/Silver(I)_fluoride
https://www.sciencemadness.org/smwiki/index.php/Silver(I)_fluoride
https://www.benchchem.com/product/b8816498?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8816498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Solution Calorimetry

Solution calorimetry is a common experimental technique used to determine the enthalpy
change of chemical reactions in a solution. For a substance like AgF, this would typically
involve measuring the heat evolved or absorbed when the compound undergoes a specific
reaction in a solvent within a highly insulated container (a calorimeter).

A general procedure would involve:

o Calorimeter Calibration: The heat capacity of the calorimeter is determined by performing a
reaction with a known enthalpy change or by using an electrical heater to introduce a known
amount of heat.

e Reaction Measurement: A precisely weighed sample of a reactant is introduced into the
calorimeter containing a solvent or another reactant solution. For instance, the enthalpy of
precipitation of AgF could be measured by reacting aqueous solutions of silver nitrate and a
fluoride salt.

o Temperature Monitoring: The temperature change of the solution is meticulously recorded
over time until the reaction is complete and thermal equilibrium is re-established.

» Enthalpy Calculation: The heat of the reaction is calculated from the temperature change, the
heat capacity of the calorimeter and its contents, and the amount of the limiting reactant.

The enthalpy of formation of AgF can then be derived from the measured enthalpy of reaction
using Hess's Law, in conjunction with the known standard enthalpies of formation of the other
reactants and products in the reaction series.

Born-Haber Cycle

The Born-Haber cycle is a theoretical model that applies Hess's Law to calculate the lattice
energy of an ionic solid. Conversely, if the lattice energy is known (either from theoretical
calculations or other experimental data), the cycle can be used to determine the standard
enthalpy of formation. The cycle relates the enthalpy of formation of the ionic compound to the
energies of the individual steps involved in its formation from the constituent elements in their
standard states.
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The diagram below illustrates the Born-Haber cycle for the formation of Silver(l) Fluoride.

Ag(g) + ¥iF2(g) AR diss(F2) ! pg(g) + F(g) IEs(g Ag*(@) + F(@) + e EAE Ag*(@) + F(@)

Ag(s) + ¥2F2(g)

Click to download full resolution via product page
Caption: Born-Haber cycle for the formation of Silver(l) Fluoride.
The cycle comprises the following steps:

o Atomization of Silver (AHatom(Ag)): The enthalpy change to convert one mole of solid silver
into gaseous silver atoms.

» Dissociation of Fluorine (*2AHdiss(F2)): The enthalpy change to break the bonds in half a
mole of fluorine gas to produce one mole of gaseous fluorine atoms.

 First lonization Energy of Silver (IE1(Ag)): The energy required to remove one electron from
each atom in one mole of gaseous silver to form gaseous silver ions.
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 Electron Affinity of Fluorine (EA(F)): The energy change that occurs when one mole of
gaseous fluorine atoms each acquires an electron to form gaseous fluoride ions.

o Lattice Energy (UL): The enthalpy change when one mole of solid Silver(l) Fluoride is
formed from its constituent gaseous ions.

o Standard Enthalpy of Formation (AfHS(AgF)): The overall enthalpy change for the formation
of one mole of AgF(s) from its elements in their standard states.

According to Hess's Law, the enthalpy of formation is the sum of the energies of these
individual steps:

AfHS(AgF) = AHatom(Ag) + Y2AHdiss(F2) + IEx(Ag) + EA(F) + UL

By experimentally determining the values for atomization, dissociation, ionization energy, and
electron affinity, and either calculating the lattice energy theoretically or determining it through
other experimental means, the standard enthalpy of formation can be calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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